molecular formula C17H13ClN2O2S B2507588 (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide CAS No. 899762-19-7

(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide

Cat. No.: B2507588
CAS No.: 899762-19-7
M. Wt: 344.81
InChI Key: BKYIWTOZMPKZSA-JZJYNLBNSA-N
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Description

(2Z)-6-Chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide is a synthetic chromene derivative characterized by a thioamide (-C(=S)NH₂) group at position 3, a chloro substituent at position 6, and a 4-methoxyphenylimino group at position 2. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This compound’s unique substitution pattern—combining electron-withdrawing (Cl) and electron-donating (methoxy) groups—may influence its electronic properties, solubility, and binding interactions with biological targets .

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)iminochromene-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-21-13-5-3-12(4-6-13)20-17-14(16(19)23)9-10-8-11(18)2-7-15(10)22-17/h2-9H,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYIWTOZMPKZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide typically involves the condensation of 6-chloro-2H-chromene-3-carbaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine intermediate is then treated with a thiocarbamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form derivatives with different functional groups.
  • Reduction : Capable of undergoing reduction to yield less oxidized forms.
  • Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

Biology

In biological research, (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide has potential applications as a probe or ligand in biochemical studies. Its interactions with biological pathways may include:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
  • Cell Proliferation Modulation : The compound may induce apoptosis in cancer cells by modulating signaling pathways that regulate cell growth.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anticancer Activity : Initial investigations indicate that it may possess anticancer properties through mechanisms such as enzyme inhibition and induction of apoptosis.
  • Antimicrobial Properties : Studies have shown that related chromene compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Activity

A study on similar chromene derivatives demonstrated their effectiveness against several pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results comparable to standard antibiotics. For instance, one derivative exhibited an MIC of 6.25 μg/mL against Aspergillus fumigatus, indicating strong antifungal activity .

CompoundPathogenMIC (μg/mL)Activity
Compound AStaphylococcus aureus12.5Bactericidal
Compound BEscherichia coli25Bacteriostatic
Compound CAspergillus flavus6.25Fungicidal

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cl (6), 4-OCH₃ (imine) C₁₇H₁₂ClN₂O₂S 355.81 Thioamide (-C(=S)NH₂)
(2Z)-6-Chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Cl (6), 4-F (imine) C₁₆H₁₀ClFN₂O₂ 340.72 Carboxamide (-C(=O)NH₂)
6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Br (6), 4-OPh (imine) C₂₂H₁₅BrN₂O₂ 443.28 Carboxamide (-C(=O)NH₂)
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-Cl (benzylidene), 2-Cl (phenyl) C₂₃H₁₆Cl₂N₂O 419.29 Nitrile (-CN), tetrahydrochromene

Key Observations:

  • Thioamide vs. However, thioamides are less stable under oxidative conditions .
  • Halogen Effects: The 6-chloro substituent in the target compound reduces steric bulk compared to 6-bromo analogs (e.g., ), possibly favoring tighter binding in enzyme active sites.
  • Methoxy vs. Phenoxy Groups: The 4-methoxyphenylimino group offers moderate electron-donating effects, contrasting with the stronger electron-withdrawing nature of 4-fluorophenyl () or bulky phenoxy groups ().

Biological Activity

The compound (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C16H14ClN3OS\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{O}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of activity include:

  • Antitumor Activity : Several studies have indicated that derivatives of chromene compounds exhibit significant antitumor properties. The compound has shown potential against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer models.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Research indicates that chromene derivatives possess antimicrobial activity against a range of bacterial strains.

Antitumor Activity

A study conducted on structurally similar compounds highlighted that chromene derivatives can induce apoptosis in cancer cells. For instance, an IC50 value of 2.7 µM was reported for certain chromene-related compounds against HEPG2 cells, indicating strong antitumor effects .

Enzyme Inhibition Studies

The compound was evaluated for its inhibitory effects on AChE, a key enzyme involved in neurotransmission. Inhibitory activity was measured using standard assays, revealing promising results with an IC50 value indicating effective inhibition . Molecular docking studies further elucidated the binding interactions between the compound and the active site of AChE .

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibits moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

In a controlled study involving various chromene derivatives, this compound was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound. It was found to significantly reduce AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This suggests its potential use in treating Alzheimer's disease .

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